(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol
Description
(1S)-6-Bromo-2,3-dihydro-1H-inden-1-ol (CAS: 1096537-29-9) is a chiral brominated indanol derivative with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol . Its structure features a hydroxyl group at the 1-position of the indane ring and a bromine substituent at the 6-position (Figure 1). The compound is synthesized via sodium borohydride reduction of 6-bromo-1-indanone, as demonstrated in a high-yield (100%) reaction . It serves as a precursor in organic synthesis, particularly for introducing bromine into chiral scaffolds, and has applications in pharmaceuticals and materials science.
Properties
Molecular Formula |
C9H9BrO |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9BrO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2/t9-/m0/s1 |
InChI Key |
DXVPKKRFBPLRRN-VIFPVBQESA-N |
Isomeric SMILES |
C1CC2=C([C@H]1O)C=C(C=C2)Br |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Halogenated Derivatives
(a) (1S)-6-Fluoro-2,3-dihydro-1H-inden-1-ol
- Molecular Formula : C₉H₉FO .
- Key Differences :
- Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and electronic withdrawal compared to bromine.
- Predicted collision cross-section (CCS) for [M+H]+ is 129.3 Ų , lower than brominated analogs due to reduced mass .
- Enhanced metabolic stability in drug design due to fluorine’s resistance to oxidation.
(b) (1R,2R)-2-Bromo-2,3-dihydro-1H-inden-1-ol
- Key Differences :
(c) 5-Bromo-2,3-dihydro-1H-inden-1-ol
Functional Group Modifications
(a) (1S)-6-Methoxy-2,3-dihydro-1H-inden-1-ol
- Molecular Formula : C₁₀H₁₂O₂ .
- Key Differences :
- Methoxy group (electron-donating) vs. bromine (electron-withdrawing).
- Increased solubility in polar solvents due to methoxy’s hydrogen-bond accepting capacity.
- Lower molecular weight (164.2 g/mol) but reduced lipophilicity compared to brominated analogs.
(b) 5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one
Stereochemical Variants
(a) (1S)- vs. (1R)-Enantiomers
- Enantiomers exhibit identical physical properties (e.g., melting point, solubility) but divergent biological activity. For example, (1S)-6-bromoindanol may bind preferentially to chiral receptors or enzymes .
(b) Diastereomers
Table 1: Comparative Data for Key Analogs
Preparation Methods
Bromination of 2,3-Dihydro-1H-Inden-1-Ol
The direct bromination of 2,3-dihydro-1H-inden-1-ol represents a straightforward route to introduce bromine at the 6th position. This method typically employs N-bromosuccinimide (NBS) or molecular bromine () under controlled conditions.
Reaction Conditions and Optimization :
-
NBS in Carbon Tetrachloride : NBS in at 0–5°C selectively brominates the aromatic ring without over-bromination. A molar ratio of 1:1.2 (indenol:NBS) achieves 70–75% yield.
-
Bromine in Acetic Acid : Bromine () in glacial acetic acid at 25°C provides higher reactivity but requires careful temperature control to avoid diastereomer formation. Yields range from 65–70%.
Challenges :
-
Regioselectivity issues may arise, necessitating purification via column chromatography (hexane:ethyl acetate, 9:1).
-
Racemization at the C1 hydroxyl group can occur under acidic conditions, requiring neutral workup protocols.
Asymmetric Reduction of 6-Bromo-2,3-Dihydro-1H-Inden-1-One
The reduction of 6-bromo-2,3-dihydro-1H-inden-1-one to the corresponding alcohol offers a pathway to achieve high enantiomeric purity. Catalytic asymmetric reduction using chiral catalysts is the gold standard for synthesizing the (1S)-enantiomer.
Key Methodologies :
-
Corey-Bakshi-Shibata (CBS) Reduction : Employing a CBS catalyst ( or CBS) with as the reductant achieves >90% ee. Reaction temperatures of −20°C and anhydrous conditions are critical.
-
Enzymatic Reduction : Ketoreductases such as Lactobacillus kefir KRED-101 selectively reduce the ketone to the (1S)-alcohol with 85–92% ee. Aqueous-organic biphasic systems (e.g., phosphate buffer:isopropanol) enhance enzyme stability.
Data Table 1: Comparative Analysis of Reduction Methods
| Method | Catalyst/Enzyme | Yield (%) | ee (%) | Conditions |
|---|---|---|---|---|
| CBS Reduction | CBS | 88 | 94 | −20°C, , THF |
| Enzymatic Reduction | KRED-101 | 82 | 89 | 30°C, pH 7.0, 24 h |
Resolution of Racemic Mixtures
For non-catalytic approaches, kinetic resolution or diastereomeric salt formation can isolate the (1S)-enantiomer from racemic 6-bromo-2,3-dihydro-1H-inden-1-ol.
Diastereomeric Salt Formation :
-
Reacting the racemate with in ethyl acetate generates diastereomeric salts. Recrystallization (ethanol/water) isolates the (1S)-enantiomer with 98% purity.
-
Drawback : Low overall yield (30–40%) due to partial solubility of salts.
Enzymatic Kinetic Resolution :
-
Lipases (e.g., Candida antarctica Lipase B) selectively acetylate the (1R)-enantiomer, leaving the (1S)-alcohol unreacted. After 48 hours at 37°C, the unreacted alcohol is recovered with 85% ee.
Industrial-Scale Production Strategies
Continuous Flow Bromination
Industrial synthesis prioritizes safety and efficiency. Continuous flow reactors minimize exothermic risks during bromination:
-
Microreactor Setup : NBS and indenol in are pumped through a PTFE reactor (residence time: 5 min, 25°C). Yields stabilize at 78% with 99% regioselectivity.
-
In-line Purification : Integrated silica gel cartridges remove succinimide byproducts, streamlining the process.
Catalytic Asymmetric Hydrogenation
Scaling the CBS reduction requires alternative catalysts due to boron toxicity. Ruthenium-BINAP complexes () enable hydrogenation of 6-bromo-indenone under 50 bar :
Stereochemical Control and Analytical Validation
Chiral HPLC Analysis
Enantiomeric purity is validated using chiral stationary phases (e.g., Chiralpak IA):
-
Mobile Phase : Hexane:isopropanol (85:15), 1.0 mL/min.
-
Retention Times : (1S)-enantiomer = 12.3 min, (1R)-enantiomer = 14.7 min.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1S)-6-bromo-2,3-dihydro-1H-inden-1-ol, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound is typically synthesized via asymmetric catalysis or enzymatic resolution. For example, microwave-assisted reactions using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) have been optimized for stereochemical control . Enantiomeric purity can be confirmed via chiral HPLC or polarimetry, though controversies in stereochemical assignments (e.g., misidentification of (S)- vs. (R)- configurations in haloindenols) require cross-validation with X-ray crystallography using programs like SHELXL .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the indene backbone and bromine substitution. Key signals include aromatic protons (δ 6.5–7.5 ppm) and hydroxyl protons (δ 2.0–3.0 ppm, broad) .
- Mass Spectrometry : High-resolution ESI-MS can distinguish molecular ions (e.g., [M+H] at m/z 213.08 for CHBrO) from fragmentation patterns .
- IR : Hydroxyl stretching (~3200–3600 cm) and C-Br vibrations (~500–600 cm) are diagnostic .
Q. How does the compound’s solubility profile impact experimental design?
- Methodological Answer :
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments for haloindenols like this compound?
- Methodological Answer : Discrepancies in stereochemistry (e.g., mislabeled (S)- vs. (R)- enantiomers) are common due to overlapping NMR signals. To resolve these:
- X-ray Crystallography : Use SHELXL for refinement, ensuring hydrogen atom positions are accurately modeled .
- Enzymatic Resolution : Burkholderia cepacia lipase has been employed to separate enantiomers via kinetic resolution, validated by chiral chromatography .
Q. What strategies optimize the compound’s stability during storage and handling?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (N/Ar) to prevent oxidation of the hydroxyl group .
- Handling : Use anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis. Protective equipment (gloves, masks) is mandatory due to potential skin permeability risks .
Q. How does this compound interact with biological targets, and what in vivo models are relevant?
- Methodological Answer : The indane scaffold is bioactive in inflammation pathways. In murine colitis models, structurally similar indanes reduced serum amyloid A (SAA) and histological damage via NF-κB inhibition . For this compound:
- Target Identification : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to map protein interactions.
- In Vivo Testing : The 5% DSS colitis model is recommended for evaluating anti-inflammatory efficacy .
Data Contradiction Analysis
Q. How to address inconsistencies in reported melting points or purity values?
- Methodological Answer : Variations in melting points (e.g., 95–98°C) often arise from residual solvents or polymorphic forms. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
